REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6](C3C=C4C(=CC=3)C=C(NC(C3SC=CC=3)=O)C=C4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[NH4+:29].[Cl-:30]>[Fe].CCO.O>[Cl:30][C:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:29])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
EtOH H2O
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring under inert atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The oil bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The crude material was filtered through a plug of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization from DCM/Hexanes
|
Type
|
WASH
|
Details
|
further washing the solid with hexanes (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
afforded a brown crystalline solid, which
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=2C(=CC=CC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.3 mmol | |
AMOUNT: MASS | 7.015 g | |
YIELD: CALCULATEDPERCENTYIELD | 175.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |